molecular formula C5HBrF3LiN2O2 B6194140 lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate CAS No. 2680542-03-2

lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B6194140
CAS No.: 2680542-03-2
M. Wt: 264.9
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Description

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate: is a chemical compound that features a unique combination of bromine, trifluoromethyl, and imidazole groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable moiety in drug design.

Properties

CAS No.

2680542-03-2

Molecular Formula

C5HBrF3LiN2O2

Molecular Weight

264.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Bromine Atom: Bromination of the imidazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Lithiation: Finally, the lithium salt is formed by treating the carboxylic acid with a lithium base such as lithium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and trifluoromethyl groups.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylate group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include brominated or trifluoromethylated imidazole derivatives.

    Reduction: Reduced forms of the imidazole ring or carboxylate group.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Medicine

Medicinally, derivatives of this compound are explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the trifluoromethyl group is particularly beneficial in improving the pharmacokinetic properties of these drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
  • Lithium(1+) 5-chloro-1-(trifluoromethyl)-1H-imidazole-2-carboxylate
  • Lithium(1+) 5-bromo-1-(methyl)-1H-imidazole-2-carboxylate

Uniqueness

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to the combination of the bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where stability and lipophilicity are crucial.

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